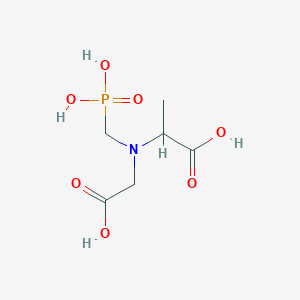
N-(Carboxymethyl)-N-(phosphonomethyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Carboxymethyl)-N-(phosphonomethyl)alanine is a synthetic organic compound that features both carboxymethyl and phosphonomethyl functional groups attached to an alanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)alanine typically involves the reaction of alanine with reagents that introduce the carboxymethyl and phosphonomethyl groups. One common method might include the use of chloroacetic acid and phosphorous acid under controlled conditions to achieve the desired modifications.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar reagents but optimized for efficiency and yield. This could include the use of catalysts, specific reaction temperatures, and pressures to ensure consistent production.
化学反応の分析
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could potentially modify the functional groups attached to the alanine backbone.
Substitution: The carboxymethyl and phosphonomethyl groups may participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylate or phosphate derivatives, while substitution reactions could introduce new functional groups to the molecule.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a component in drug development.
Industry: Utilized in the production of specialized chemicals or materials.
作用機序
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)alanine exerts its effects would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would require detailed study to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds to N-(Carboxymethyl)-N-(phosphonomethyl)alanine might include other amino acid derivatives with carboxymethyl or phosphonomethyl groups, such as:
- N-(Carboxymethyl)glycine
- N-(Phosphonomethyl)glycine
- N-(Carboxymethyl)-N-(phosphonomethyl)serine
Uniqueness
This compound is unique due to its specific combination of functional groups and the alanine backbone. This combination may confer distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications.
特性
CAS番号 |
106327-06-4 |
|---|---|
分子式 |
C6H12NO7P |
分子量 |
241.14 g/mol |
IUPAC名 |
2-[carboxymethyl(phosphonomethyl)amino]propanoic acid |
InChI |
InChI=1S/C6H12NO7P/c1-4(6(10)11)7(2-5(8)9)3-15(12,13)14/h4H,2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14) |
InChIキー |
CGVVYIBKOCMUNU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N(CC(=O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
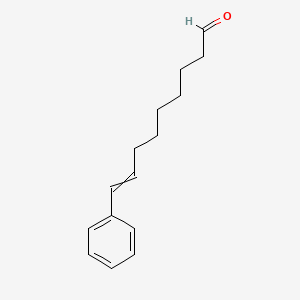
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)

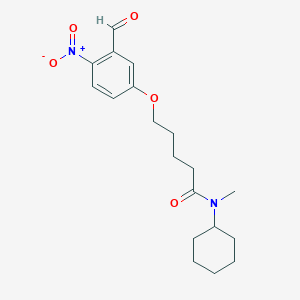

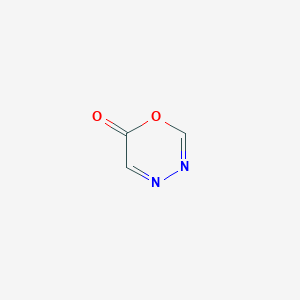
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
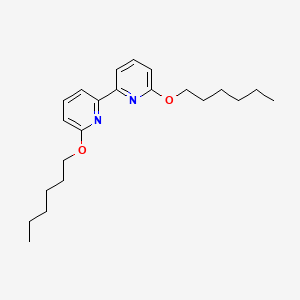

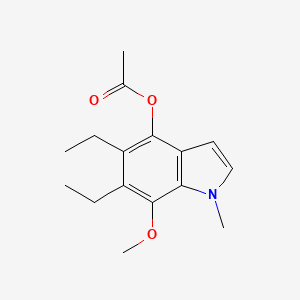
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
